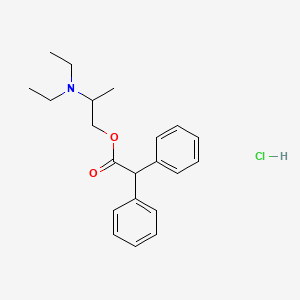
2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a diethylamino group and a diphenylacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 2-(diethylamino)propanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high production rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylacetic acid derivatives, while reduction can produce various amine compounds.
Applications De Recherche Scientifique
2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The diphenylacetate moiety may contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)ethyl 2,2-diphenylacetate
- 2-(Diethylamino)propyl 2,2-diphenylacetate
Uniqueness
2-(Diethylamino)propyl 2,2-diphenylacetate;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it valuable for specific applications.
Propriétés
Numéro CAS |
2902-95-6 |
|---|---|
Formule moléculaire |
C21H28ClNO2 |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
2-(diethylamino)propyl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-4-22(5-2)17(3)16-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,4-5,16H2,1-3H3;1H |
Clé InChI |
FNGXCBAGPGOKMN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)









